molecular formula C21H22FN3O3S2 B3006105 (E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide CAS No. 941962-24-9

(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide

Cat. No.: B3006105
CAS No.: 941962-24-9
M. Wt: 447.54
InChI Key: HSQYRXYBOAYUAO-XTQSDGFTSA-N
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Description

(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H22FN3O3S2 and its molecular weight is 447.54. The purity is usually 95%.
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Scientific Research Applications

Sulfonamides and Their Applications

Sulfonamides, which share structural similarities with the given compound due to the presence of sulfonyl groups, have been extensively investigated for their diverse pharmacological activities. The research highlights the importance of the sulfonamide group in developing drugs for various applications, including anticancer, antiglaucoma, and diagnostic tools. Notably, sulfonamide carbonic anhydrase inhibitors (CAIs) and COX2 inhibitors have shown significant antitumor activity. The ongoing exploration of novel sulfonamides aims to develop selective drugs targeting specific diseases, suggesting a potential research direction for compounds with similar structural features (Carta, Scozzafava, & Supuran, 2012).

Heterocycles in CNS Drug Synthesis

The compound , featuring a piperidine moiety, falls within the scope of heterocyclic compounds that have shown promise in synthesizing central nervous system (CNS) acting drugs. Research indicates that heterocycles containing nitrogen, sulfur, and oxygen are key in developing compounds with potential CNS activities, ranging from antidepressant to anticonvulsant effects. This suggests that structurally similar compounds could be explored for their CNS pharmacological potential (Saganuwan, 2017).

Quinazolines and Pyrimidines in Optoelectronics

Compounds with quinazoline and pyrimidine scaffolds, similar in structural complexity to the target compound, have been researched for their applications in optoelectronic materials. The incorporation of these heterocycles into π-extended conjugated systems has been shown to create novel materials with promising photo- and electroluminescent properties. This area of research offers insights into the potential utility of complex heterocyclic compounds in developing new materials for electronic applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Properties

IUPAC Name

N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O3S2/c1-14-4-3-5-18-19(14)24(2)21(29-18)23-20(26)15-10-12-25(13-11-15)30(27,28)17-8-6-16(22)7-9-17/h3-9,15H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQYRXYBOAYUAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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